molecular formula C19H17N5O5 B11104953 (4Z)-2-(3,4-dimethylphenyl)-4-{[(3,4-dinitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(3,4-dimethylphenyl)-4-{[(3,4-dinitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11104953
M. Wt: 395.4 g/mol
InChI Key: DDNXRGIKJJJRHI-UHFFFAOYSA-N
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Description

1-(3,4-DIMETHYLPHENYL)-4-[(Z)-1-(3,4-DINITROANILINO)METHYLIDENE]-3-METHYL-1H-PYRAZOL-5-ONE is a synthetic organic compound that belongs to the class of pyrazolone derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DIMETHYLPHENYL)-4-[(Z)-1-(3,4-DINITROANILINO)METHYLIDENE]-3-METHYL-1H-PYRAZOL-5-ONE typically involves the condensation of 3,4-dimethylphenylhydrazine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization steps. The reaction conditions may include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing automated reactors and stringent quality control measures to ensure consistency and efficiency. The choice of raw materials, reaction conditions, and purification techniques are critical factors in the scalability and economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DIMETHYLPHENYL)-4-[(Z)-1-(3,4-DINITROANILINO)METHYLIDENE]-3-METHYL-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or other oxidized derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s reactivity and versatility.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

Chemistry

In chemistry, 1-(3,4-DIMETHYLPHENYL)-4-[(Z)-1-(3,4-DINITROANILINO)METHYLIDENE]-3-METHYL-1H-PYRAZOL-5-ONE is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a subject of interest in drug discovery and development. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological activities. Studies may focus on their efficacy, safety, and potential as lead compounds for new drug candidates.

Industry

Industrially, the compound may find applications in the development of agrochemicals, dyes, and materials with specific properties. Its versatility and reactivity make it suitable for various industrial processes and products.

Mechanism of Action

The mechanism of action of 1-(3,4-DIMETHYLPHENYL)-4-[(Z)-1-(3,4-DINITROANILINO)METHYLIDENE]-3-METHYL-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolone derivatives, such as:

  • 4-Aminoantipyrine
  • Phenylbutazone
  • Metamizole

Comparison

Compared to these compounds, 1-(3,4-DIMETHYLPHENYL)-4-[(Z)-1-(3,4-DINITROANILINO)METHYLIDENE]-3-METHYL-1H-PYRAZOL-5-ONE may exhibit unique properties due to its specific functional groups and structural configuration

Properties

Molecular Formula

C19H17N5O5

Molecular Weight

395.4 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-4-[(3,4-dinitrophenyl)iminomethyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C19H17N5O5/c1-11-4-6-15(8-12(11)2)22-19(25)16(13(3)21-22)10-20-14-5-7-17(23(26)27)18(9-14)24(28)29/h4-10,21H,1-3H3

InChI Key

DDNXRGIKJJJRHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=CC(=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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